5''-Hydroxycannabidiol
Description
Properties
IUPAC Name |
5-(5-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-14(2)17-9-8-15(3)11-18(17)21-19(23)12-16(13-20(21)24)7-5-4-6-10-22/h11-13,17-18,22-24H,1,4-10H2,2-3H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKOAJUWMGRFB-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)CCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)CCCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53413-28-8 | |
| Record name | 5''-Hydroxycannabidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053413288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5''-HYDROXYCANNABIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NKR82GEW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Multi-Step Organic Synthesis
The total synthesis of 5''-OH-CBD typically involves modifying the pentyl chain of CBD precursors through hydroxylation. A representative approach, adapted from the synthesis of 1”- and 2”-hydroxycannabidiol metabolites, employs the following steps:
-
Protection of Phenolic Groups : CBD’s resorcinol moiety is protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions during subsequent steps.
-
Regioselective Hydroxylation : The pentyl chain is functionalized at C5 using a Sharpless asymmetric dihydroxylation or hydroboration-oxidation sequence. For example, treatment with borane-THF followed by hydrogen peroxide and sodium hydroxide introduces the hydroxyl group with moderate stereochemical control.
-
Deprotection and Purification : The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), yielding crude 5''-OH-CBD, which is purified via silica gel chromatography.
Key Data :
Acid-Catalyzed Cyclization and Functionalization
A patent by Google Patents discloses a method involving CBD-to-THC cyclization under acidic conditions, followed by oxidation to introduce hydroxyl groups. While primarily targeting THC derivatives, this approach can be adapted for 5''-OH-CBD synthesis:
-
Cyclization : CBD is treated with p-toluenesulfonic acid (p-TSA) in dichloromethane to form Δ⁹-THC intermediates.
-
Oxidation : The pentyl chain of Δ⁹-THC is oxidized using meta-chloroperbenzoic acid (mCPBA) or enzymatic systems to yield 5''-OH-THC.
-
Rearomatization : The cyclohexenyl ring is rearomatized via dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), followed by hydrolysis to regenerate the resorcinol moiety.
Challenges :
-
Low regioselectivity (competing hydroxylation at C6 and C7 positions)
-
Requires rigorous purification to isolate 5''-OH-CBD from byproducts
Biotransformation Using Enzymatic Systems
Cytochrome P450-Mediated Hydroxylation
Human liver microsomes, particularly CYP2J2 and CYP3A4 isoforms, catalyze the hydroxylation of CBD at the C5 position. A standardized protocol involves:
-
Incubation : CBD (1 mM) is incubated with human liver microsomes (0.5 mg/mL protein) in NADPH-regenerating buffer at 37°C for 60 minutes.
-
Extraction : The reaction is quenched with acetonitrile, and metabolites are extracted using ethyl acetate.
-
Analysis : LC-MS/MS identifies 5''-OH-CBD based on its molecular ion ([M+H]⁺ = 331.2) and fragmentation pattern.
Performance Metrics :
-
Conversion rate: 12–15% (dependent on enzyme activity)
-
Scalability: Limited by microsomal stability and NADPH cost
Recombinant Enzymes in Engineered Microbes
Recent advances utilize recombinant CYP450 enzymes expressed in E. coli or S. cerevisiae for scalable 5''-OH-CBD production:
-
Gene Cloning : CYP2J2 cDNA is inserted into a pET-28a vector and transformed into E. coli BL21(DE3).
-
Fermentation : Cultures are induced with IPTG and supplemented with δ-aminolevulinic acid to enhance heme biosynthesis.
-
Biotransformation : CBD is added to the fermentation broth, and 5''-OH-CBD is extracted via resin adsorption.
Advantages :
-
Higher yield (up to 30% in optimized strains)
-
Reduced reliance on costly cofactors
Optimization of Reaction Conditions
Solvent and Catalyst Screening
The choice of solvent and catalyst significantly impacts hydroxylation efficiency. A comparative study using Lewis acids revealed:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | CH₂Cl₂ | 25 | 18 |
| Fe(ClO₄)₃ | MeCN | 40 | 22 |
| ZrCl₄ | Toluene | 60 | 15 |
Polar aprotic solvents (e.g., acetonitrile) enhance catalyst activity, while elevated temperatures favor kinetic over thermodynamic control.
Protecting Group Strategies
Protecting the resorcinol hydroxyls improves reaction selectivity:
-
TBDMS Protection : Increases hydroxylation yield by 40% compared to unprotected CBD.
-
Acetyl Protection : Less effective due to lability under acidic conditions.
Analytical Characterization
Spectroscopic Identification
1H NMR (400 MHz, CDCl₃) of 5''-OH-CBD exhibits characteristic signals:
Chemical Reactions Analysis
Types of Reactions: 5’'-Hydroxycannabidiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Effects
- Anxiolytic Properties
- Anti-inflammatory Effects
- Neuroprotective Effects
- Pain Management
Clinical Implications
- Substance Use Disorders
- Epilepsy Treatment
- Chronic Pain Management
Case Studies and Research Findings
Mechanism of Action
5’'-Hydroxycannabidiol exerts its effects by interacting with the endocannabinoid system, a network of receptors found throughout the body, including the nervous system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and influencing various physiological processes such as pain sensation, inflammation, and immune response . Additionally, it may interact with other molecular targets such as TRPV channels and 5-HT receptors .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 5''-OH-CBD analogs with other hydroxylated cannabinoids and metabolites:
Key Observations :
Pharmacological Activity
- 5'-OH-HHC: Limited direct pharmacological data, but as a metabolite of hexahydrocannabinol (HHC), it may retain partial affinity for cannabinoid receptors (CB1/CB2). Unlike THC, HHC derivatives show reduced psychoactivity .
- 7-OH-CBD : Demonstrates significant hepatic clearance via cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19), influencing its bioavailability compared to CBD .
- CBD : Acts as a 5-HT₁A receptor agonist and TRPV1 modulator, contributing to its anxiolytic and anticonvulsant effects. Hydroxylation may alter these interactions .
Contamination and Purity Considerations
Hydroxylated cannabinoids like 5'-OH-HHC are often synthesized as high-purity standards (>95%) to avoid confounding results in research. Contamination with THC or other psychoactive analogs is a critical concern, necessitating rigorous chromatographic validation .
Q & A
Q. How should sex/gender dimensions be incorporated into 5''-Hydroxycannabidiol research?
- Follow SAGER guidelines: stratify analyses by sex, report hormonal status in preclinical models, and assess gender-related usage patterns (e.g., self-reported identity in surveys). Discuss limitations in generalizability if sex-specific data are lacking .
Methodological Resources
- Data Analysis : Use R/Python for multivariate regression and survival analysis. Validate machine learning models with k-fold cross-validation .
- Ethical Compliance : Submit protocols to IRBs, detailing informed consent processes and data anonymization. Include DSMB oversight for high-risk trials .
- Synthesis Optimization : Reference catalytic methods (e.g., Cu-catalyzed [3+2] cycloaddition) and characterize metabolites via LC-HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
